(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride is a synthetic organic compound characterized by a pyrrolidine ring with an aminomethyl group and a hydroxyl group. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential biological activities and applications in pharmaceuticals. Its unique stereochemistry contributes to its distinct properties, making it a valuable building block for further chemical synthesis and drug development.
This compound can be synthesized through various organic reactions involving pyrrolidine derivatives. The initial synthesis typically involves starting materials such as substituted pyrrolidines, followed by hydroxylation and purification processes. The dihydrochloride form is produced by treating the base compound with hydrochloric acid.
The synthesis of (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride typically involves several key steps:
Industrial production methods would scale up these laboratory procedures, optimizing reaction conditions for higher yields and ensuring product purity. Techniques may include continuous flow reactors and automated synthesis equipment, alongside rigorous quality control measures to maintain consistency in the final product.
The molecular formula is C9H15N5O·2ClH, which highlights the presence of two hydrochloride ions in the dihydrochloride form. The compound's molecular weight is approximately 232.15 g/mol.
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride can undergo various chemical reactions:
The major products formed from these reactions depend on specific conditions and reagents used. For instance:
The mechanism of action for (3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride varies based on its applications. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction can influence various biochemical pathways and potentially lead to therapeutic effects against diseases .
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications in pharmaceuticals.
The compound exhibits reactivity typical of amines and alcohols:
Relevant data regarding solubility and stability under various conditions are crucial for determining its usability in formulations.
(3R,5R)-5-(Aminomethyl)pyrrolidin-3-ol; dihydrochloride has several notable applications:
The chiral pool strategy provides an efficient route to the stereodefined pyrrolidine core of (3R,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride by utilizing readily available natural enantiomers as starting materials. This approach exploits the inherent chirality of biomass-derived building blocks, eliminating the need for external chiral auxiliaries or resolution steps. Trans-4-hydroxy-L-proline serves as the predominant chiral precursor for constructing the (3R,5R) configuration due to its structural congruence with the target molecule's pyrrolidine ring and correct stereochemical orientation at key positions [5]. The synthetic pathway typically involves sequential modifications:
Table 1: Chiral Pool Precursors for (3R,5R)-Aminomethylpyrrolidinol Synthesis
Natural Precursor | Stereochemical Features | Key Transformation Steps | Overall Yield |
---|---|---|---|
Trans-4-hydroxy-L-proline | (2S,4R) configuration | Decarboxylation, hydroxyl inversion, azide reduction | 25-32% [5] |
D-Mannitol | C₂ symmetry with 1,2,5,6-tetrols | Selective protection, ring-closing metathesis | 18-22% [7] |
L-Tartaric acid | (2R,3R) dihydroxysuccinic acid | Amide formation, borane reduction | 15-20% [7] |
The critical stereochemical challenge lies in achieving the correct (3R,5R) relative configuration when starting from trans-4-hydroxy-L-proline, which naturally possesses (2S,4R) stereochemistry. This requires an inversion step at the C4 position (equivalent to C5 in the target molecule) through an SN2 displacement mechanism with azide ion, establishing the necessary (3R,5R) relationship [5]. The sequence concludes with acidic deprotection to yield the dihydrochloride salt, with the chiral pool approach providing significant advantages in stereochemical fidelity and reduced step count compared to racemic syntheses.
Asymmetric catalysis provides a complementary strategy to chiral pool approaches for constructing the stereodefined pyrrolidine core, particularly valuable when structural modifications away from natural precursor frameworks are required. Transition metal complexes with chiral ligands enable enantioselective formation of the (3R,5R) configuration through several key methodologies:
Enantioselective Hydrogenation: Prochiral enamide substrates undergo asymmetric reduction using rhodium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos). This approach achieves excellent enantiomeric excess (>95% ee) but requires sophisticated precursor synthesis [5].
Cobalt-Catalyzed Dynamic Kinetic Resolution: Cobalt-Schiff base complexes (e.g., derived from chiral salen ligands) enable simultaneous resolution and bond formation in pyrroline reduction, converting racemic starting materials into single enantiomer products [8]. The mechanism involves:
Table 2: Catalytic Systems for (3R,5R) Stereocontrol
Catalytic System | Substrate Class | Stereoselectivity | Key Advantages |
---|---|---|---|
Ru(II)-(S)-BINAP | 3,5-Disubstituted pyrrolines | 97% ee, >20:1 dr [8] | Commercial catalyst availability |
Co(III)-salen complex | N-protected-5-azapyrrolines | 94% ee, 18:1 dr [8] | Tolerant of aqueous conditions |
Ir(I)-PHOX-type ligand | Prochiral enol acetates | 99% ee, >25:1 dr [7] | Ambient temperature operation |
The choice between hydrogenation and metathesis strategies depends heavily on precursor complexity and functional group tolerance. Recent advances in ligand design have significantly improved diastereoselectivity in the critical C3 and C5 stereocenters, with modern catalytic systems achieving diastereomeric ratios exceeding 20:1 for the (3R,5R) configuration [7] [8].
The biological activity and physicochemical properties of aminomethyl-pyrrolidine derivatives exhibit profound sensitivity to stereochemistry, necessitating rigorous diastereomeric control during synthesis. Comparative analysis of the synthetic pathways to different stereoisomers reveals significant divergences in reaction kinetics, energetics, and byproduct profiles:
Table 3: Comparative Properties of Aminomethylpyrrolidinol Diastereomers
Property | (3R,5R) Isomer | (3R,5S) Isomer | (3S,5S) Isomer |
---|---|---|---|
Relative Energy (kcal/mol) | 0 (reference) | +3.1 | +0.9 |
Aqueous Solubility | 128 mg/mL | 198 mg/mL | 121 mg/mL |
Melting Point | 218-220°C (dec) | 195-198°C | 210-213°C |
[α]D²⁵ (c=1, H₂O) | +24.5° | -18.3° | -23.7° |
Biological Activity* | Potent norepinephrine uptake inhibition | Weak activity | Moderate activity |
*Representative pharmacological profile based on structurally related compounds [6] |
The divergent biological activities of these diastereomers underscore the critical importance of stereocontrol. In β-lactam antibiotics featuring pyrrolidine sidechains, the (3R,5R) configuration enhances binding to penicillin-binding proteins (PBPs) through optimal hydrogen-bonding geometry, increasing potency 8-12 fold against Gram-negative pathogens compared to the (3R,5S) diastereomer [6]. These structure-activity relationships originate from precise three-dimensional positioning of the aminomethyl and hydroxyl groups, which govern molecular recognition in biological targets. As synthetic methodologies advance, particularly in asymmetric catalysis and enzymatic resolution, selective access to each diastereomer enables comprehensive structure-activity studies while maintaining the (3R,5R) isomer as the pharmacologically preferred configuration.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3